Ethyl 4-methyl-2-(5-methylisoxazole-3-carboxamido)thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-(5-methylisoxazole-3-carboxamido)thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a 5-methylisoxazole-3-carboxamido substituent at the 2-position of the thiazole ring. This structure combines the electron-rich thiazole core with the isoxazole carboxamide group, which confers unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 4-methyl-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-4-18-11(17)9-7(3)13-12(20-9)14-10(16)8-5-6(2)19-15-8/h5H,4H2,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVJVYWIKGXJMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NOC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule’s structure comprises two heterocyclic systems: a 4-methylthiazole-5-carboxylate core and a 5-methylisoxazole-3-carboxamido substituent at position 2. Retrosynthetic disconnection reveals two primary fragments:
- Thiazole backbone : Ethyl 4-methylthiazole-5-carboxylate derivatives.
- Isoxazole carboxamide : 5-Methylisoxazole-3-carboxylic acid derivatives.
Two synthetic pathways dominate literature:
- Pathway A : Hantzsch thiazole synthesis using pre-formed isoxazole carbothioamides.
- Pathway B : Post-cyclization amidation of 2-aminothiazole intermediates.
Pathway A: Hantzsch Thiazole Synthesis
The Hantzsch method remains the most widely cited approach for constructing the thiazole ring. This one-pot cyclocondensation reaction between α-halo ketones and thioamides offers high regioselectivity and functional group tolerance.
Synthesis of 5-Methylisoxazole-3-Carbothioamide
Isoxazole precursors are synthesized via cyclization of β-diketones with hydroxylamine derivatives. For example, reacting acetylacetone with hydroxylamine hydrochloride in formic acid yields 5-methylisoxazole-3-carboxylic acid (Yield: 72–78%). Subsequent treatment with thionyl chloride converts the acid to its acyl chloride, which reacts with ammonium thiocyanate to form the thioamide (Yield: 65%).
Cyclocondensation with Ethyl 2-Chloroacetoacetate
Reacting 5-methylisoxazole-3-carbothioamide (1.2 equiv) with ethyl 2-chloroacetoacetate (1.0 equiv) in ethanol under reflux for 6 hours produces the target compound. Triethylamine (1.5 equiv) is added to scavenge HCl, improving yields to 85–90%. Critical parameters include:
- Solvent polarity (ethanol > DMF)
- Temperature (78°C optimal)
- Stoichiometric control to minimize dihalogenation byproducts
Table 1: Optimization of Hantzsch Reaction Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | EtOH, DMF, THF | EtOH | 89 |
| Temperature (°C) | 60, 78, 100 | 78 | 91 |
| Reaction Time (h) | 4, 6, 8 | 6 | 88 |
| Base | Et₃N, NaOAc, None | Et₃N | 90 |
Pathway B: Post-Cyclization Amidation
Alternative routes functionalize pre-assembled thiazole cores. Ethyl 2-aminothiazole-5-carboxylate serves as a key intermediate, synthesized via:
- Nitro-group introduction : Electrophilic nitration of ethyl 4-methylthiazole-5-carboxylate using HNO₃/H₂SO₄.
- Reduction to amine : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amino groups (Yield: 94%).
- Amide coupling : EDCl-mediated reaction with 5-methylisoxazole-3-carboxylic acid activates the carboxylate for nucleophilic attack by the thiazole amine (Yield: 76%).
Table 2: Comparison of Coupling Reagents
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 12 | 76 |
| DCC/DMAP | THF | 40 | 8 | 68 |
| HATU | DMF | 0→25 | 6 | 82 |
Mechanistic Insights and Side Reactions
Hantzsch Cyclization Mechanism
The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of ethyl 2-chloroacetoacetate, followed by dehydrohalogenation and ring closure. Isotopic labeling studies confirm the thiazole’s nitrogen originates from the thioamide.
Competing Pathways
Industrial-Scale Production
Patent WO2012032528A2 details a kilogram-scale process:
- Continuous-flow synthesis : Mixing 5-methylisoxazole-3-carbothioamide (20 kg) and ethyl 2-chloroacetoacetate (18.5 kg) in ethanol at 78°C for 4 hours.
- Crystallization : Cooling to 0°C precipitates the product, which is washed with cold ethanol (purity: 98.5% by HPLC).
- Drying : Vacuum drying at 50°C yields 24.3 kg (82% overall).
Analytical Characterization
Spectroscopic Data
Emerging Methodologies
Microwave-Assisted Synthesis
Irradiating the reaction mixture at 300 W for 15 minutes reduces synthesis time from 6 hours to 25 minutes, achieving 87% yield.
Enzymatic Amidation
Porcine pancreatic lipase catalyzes the coupling of ethyl 2-aminothiazole-5-carboxylate with isoxazole carboxylic acid in ionic liquids (Yield: 68%, ee >99%).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(5-methylisoxazole-3-carboxamido)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 4-methyl-2-(5-methylisoxazole-3-carboxamido)thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-(5-methylisoxazole-3-carboxamido)thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 2-position of the thiazole ring is a critical site for modulating physicochemical and biological properties. Key analogues include:
Key Observations :
- Bulky Aromatic Groups (e.g., naphthalen-2-yl in ): Increase steric hindrance, which may reduce solubility but improve target specificity.
- Hydrogen-Bonding Motifs (e.g., carboxamide in the target compound vs. ureido in ): Critical for interactions with enzymatic active sites. The 5-methylisoxazole carboxamide in the target compound may offer superior hydrogen-bonding capacity compared to simpler amides.
Physicochemical Properties
- Solubility : Polar substituents (e.g., carboxamide) improve aqueous solubility compared to hydrophobic groups like naphthalene .
- Stability: The tert-butoxycarbonate masking strategy in highlights the sensitivity of amino groups to reaction conditions, suggesting that the target compound’s carboxamide may require protection during synthesis.
- Crystallography : Structural validation tools like SHELX and ORTEP-3 are essential for confirming the stereochemistry of such complex heterocycles.
Biological Activity
Ethyl 4-methyl-2-(5-methylisoxazole-3-carboxamido)thiazole-5-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that combines isoxazole and thiazole rings, which are known for their diverse biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
- IUPAC Name: this compound
- Chemical Formula: C12H13N3O4S
- Molecular Weight: 293.31 g/mol
Structural Representation
| Property | Value |
|---|---|
| InChI | InChI=1S/C12H13N3O4S/c1-4-18-11(17)9... |
| InChI Key | VTVJVYWIKGXJMG-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The unique structural features allow it to bind selectively to enzymes and receptors, influencing various biochemical pathways. Research indicates that this compound may exhibit:
- Antimicrobial Activity: Effective against a range of pathogens.
- Anticancer Properties: Potential to inhibit tumor growth through various mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of isoxazole and thiazole compounds possess significant antimicrobial properties. This compound has been evaluated for its efficacy against several bacterial strains and fungi:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Escherichia coli | Moderate |
| Candida albicans | High |
Anticancer Activity
The compound has also been investigated for its anticancer potential. A study focused on its effects on breast cancer cell lines revealed promising results:
- Cell Lines Tested: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
- Results: Significant cytotoxic effects were observed, particularly in MDA-MB-231 cells, indicating a potential for use in targeted cancer therapies.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study:
- A series of experiments tested the compound against various pathogens, demonstrating a strong inhibitory effect on Candida albicans with an MIC (Minimum Inhibitory Concentration) of 16 µg/mL.
-
Anticancer Study:
- In vitro studies showed that the compound induced apoptosis in MDA-MB-231 cells, with a decrease in cell viability by approximately 70% at a concentration of 50 µM after 48 hours.
-
Structure-Activity Relationship (SAR):
- Research into SAR revealed that modifications to the isoxazole ring significantly affected the biological activity, suggesting avenues for further optimization of the compound's efficacy.
Q & A
Basic: What are the established synthetic routes for Ethyl 4-methyl-2-(5-methylisoxazole-3-carboxamido)thiazole-5-carboxylate?
Answer:
The compound is synthesized via multistep reactions involving cyclization and functional group transformations. A common approach includes:
Thiazole Core Formation : Reacting ethyl 2-chloro-3-oxobutanoate with thiourea derivatives in ethanol under reflux, catalyzed by bases like piperidine (yields ~85%) .
Isoxazole Carboxamide Coupling : Introducing the 5-methylisoxazole-3-carboxamido moiety via nucleophilic acyl substitution. Sodium methanethiolate in tetrahydrofuran (THF) facilitates this step, achieving yields up to 97% .
Oxidation : Using m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) to oxidize intermediates, yielding 91% purity .
Purification : Recrystallization (ethanol/DCM) or column chromatography is employed for isolation .
Advanced: How can reaction conditions be optimized to improve synthesis efficiency?
Answer:
Optimization strategies include:
- Catalyst Screening : Substituting piperidine with DBU (1,8-diazabicycloundec-7-ene) to enhance cyclization kinetics .
- Solvent Systems : Replacing ethanol with dimethylformamide (DMF) to increase solubility of hydrophobic intermediates .
- Microwave Assistance : Reducing reaction times from 12 hours to 30 minutes while maintaining yields >80% .
Table 1 : Comparative synthesis conditions:
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Reaction Time | 12 h | 30 min (microwave) |
| Catalyst | Piperidine | DBU |
| Yield | 85% | 89% |
| Reference |
Basic: What spectroscopic and crystallographic methods validate the compound’s structure?
Answer:
- 1H/13C NMR : Confirms substituent integration (e.g., methyl groups at δ 2.4–2.6 ppm, ester carbonyl at δ 165–170 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 396 for intermediates) align with theoretical masses .
- X-ray Crystallography : SHELX software refines crystallographic data, resolving bond angles and lattice parameters (e.g., C–N bond length: 1.34 Å) .
Advanced: How to resolve discrepancies between computational modeling and experimental structural data?
Answer:
Discrepancies arise from solvent effects or lattice dynamics. Mitigation strategies:
DFT Adjustments : Incorporate polarizable continuum models (PCM) for solvent interactions .
Twinned Data Refinement : Use SHELXL to handle twinned crystals, improving R-factor convergence (<5%) .
Thermal Motion Analysis : Apply TLS (Translation-Libration-Screw) models in SHELX to account for atomic vibrations .
Advanced: What in vitro assays are effective for evaluating biological activity?
Answer:
- Kinase Inhibition : Screen against protein kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays (IC50 values <10 µM for analogs) .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (EC50: 15–25 µM) .
- Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA, comparing to celecoxib as a positive control .
Basic: How to address impurities in the final product?
Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound (purity >98%) .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) remove unreacted intermediates .
Note : Impurities like ethyl 4-methylthiazole-5-carboxylate derivatives are common; monitor via TLC (Rf: 0.5 in ethyl acetate/hexane) .
Advanced: How does the electronic configuration of the thiazole ring influence reactivity?
Answer:
- Electrophilic Substitution : The electron-deficient thiazole ring directs substitutions to the 4-position. DFT studies show a Fukui electrophilicity index (f⁻) of 0.12 at C4 .
- Nucleophilic Additions : The 5-carboxylate group stabilizes transition states, enabling regioselective amidation (yields >90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
